2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro-
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Overview
Description
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- is a chemical compound with the molecular formula C10H8ClNO2S2 It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- typically involves the reaction of 2-thiophenesulfonyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrophenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(4-Nitrophenyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
646040-21-3 |
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Molecular Formula |
C11H9ClN2O4S2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O4S2/c1-7-10(14(15)16)6-11(19-7)20(17,18)13-9-4-2-8(12)3-5-9/h2-6,13H,1H3 |
InChI Key |
KWGSKRJMKYYXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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